methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
Description
Methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate (hereafter referred to as the "target compound") is a pyrano[3,2-c]pyridine derivative with a complex polycyclic structure featuring multiple methoxy substituents. Notably, it has demonstrated potent inhibitory activity against Trypanosoma cruzi CYP51, a key enzyme in the sterol biosynthesis pathway of the parasite. In a high-throughput screen, this compound exhibited an EC50 of 80 nM and a dissociation constant (KD) of 76 nM, ranking it as the second most potent inhibitor in its cluster . Its activity is attributed to the synergistic effects of the 3,4-dimethoxyphenethyl and 3,4,5-trimethoxyphenyl groups, which enhance hydrophobic interactions and hydrogen bonding with the enzyme’s active site.
Properties
IUPAC Name |
methyl 2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O9/c1-16-12-21-25(29(33)32(16)11-10-17-8-9-19(35-2)20(13-17)36-3)24(26(28(31)41-21)30(34)40-7)18-14-22(37-4)27(39-6)23(15-18)38-5/h8-9,12-15,24H,10-11,31H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMUJIIKDJVCFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N1CCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a compound belonging to the pyrano[3,2-c]pyridine class. This class has been recognized for its diverse biological activities, including anticancer properties and effects on various biological pathways. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on existing literature.
Synthesis
The synthesis of pyrano[3,2-c]pyridines typically involves multi-step processes that can include condensation reactions and cyclization steps. For instance, the target compound can be synthesized through a three-component reaction involving pyridones and malononitrile under specific conditions (reflux in ethanol) . The structure of the compound allows for various substitutions that may influence its biological activity.
Anticancer Activity
Research indicates that compounds within the pyrano[3,2-c]pyridine family exhibit significant anticancer properties. The biological activity of this compound has been evaluated against several cancer cell lines:
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| Methyl 2-amino... | HeLa | 0.39 ± 0.01 |
| Methyl 2-amino... | MCF-7 | 1.0 ± 0.3 |
The GI50 values reflect the concentration required to inhibit cell growth by 50%. The data indicates that this compound exhibits potent activity against HeLa cells (cervical cancer) and moderate activity against MCF-7 cells (breast cancer) .
The mechanism through which this compound exerts its effects includes the induction of apoptosis in cancer cells. Studies using flow cytometry have shown that treatment with this compound leads to a time-dependent increase in apoptotic cells within treated populations .
Case Studies
- HeLa Cell Line Study : In a controlled study using HeLa cells treated with varying concentrations of the compound over a period of 48 hours, researchers observed significant apoptosis correlated with increased concentrations of the compound. This suggests a promising pathway for further exploration in therapeutic contexts .
- MCF-7 Cell Line Study : Similar studies on MCF-7 cells demonstrated that while the compound was less potent than in HeLa cells, it still exhibited notable effects on cell viability and apoptosis induction .
Discussion
The findings suggest that this compound has significant potential as an anticancer agent. Its structure allows for modifications that could enhance its efficacy or selectivity towards specific cancer types.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The target compound belongs to a family of pyrano[3,2-c]pyridine derivatives and related heterocycles. Below is a comparative analysis of its structural analogs and their biological/pharmacological properties:
Key Insights:
Substituent Positioning :
- The 3,4,5-trimethoxyphenyl group in the target compound provides a planar aromatic system with three methoxy groups, enabling strong van der Waals interactions and hydrogen bonding with CYP51’s hydrophobic pocket .
- In contrast, analogs with 2,3-dimethoxyphenyl () or 4-hydroxyphenyl () substituents show reduced steric compatibility with the enzyme’s active site, likely explaining their lower (or unvalidated) activity.
This suggests that methoxy-rich derivatives may require specialized conditions to avoid demethylation .
Biological Performance: The target compound outperforms its cluster members (21 hits) due to its balanced lipophilicity (from methoxy groups) and electronic profile, critical for crossing parasitic membranes and binding CYP51 . Compounds with thiophene () or nitrophenyl () groups exhibit divergent properties, likely redirecting their activity to non-CYP51 targets.
Challenges and Opportunities:
- Selectivity : While the target compound shows high potency, its selectivity over human CYP51 remains unstudied. Analogs with fewer methoxy groups (e.g., ) could be explored to reduce off-target effects.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The compound’s synthesis likely follows multi-step protocols involving β-ketoesters, aldehydes, and catalysts (e.g., acid/base or organocatalysts) to form the pyrano-pyridine core. Key intermediates may be generated via cyclocondensation or Michael addition reactions . For optimization, vary solvents (e.g., ethanol, DMF), temperature (80–120°C), and catalyst loadings (e.g., piperidine or Lewis acids) to improve yield. Monitor reaction progress using TLC or HPLC and purify via column chromatography with gradients of ethyl acetate/hexane .
Q. Which spectroscopic techniques are critical for structural elucidation?
Use a combination of:
- NMR (¹H/¹³C, DEPT, 2D-COSY/HMBC) to confirm substituent positions on the pyrano-pyridine ring and methoxy groups.
- FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and amino (N–H, ~3300 cm⁻¹) stretches.
- HRMS or ESI-MS for molecular ion validation .
- X-ray crystallography (if crystals are obtainable) for absolute stereochemistry .
Q. What in vitro assays are suitable for preliminary biological screening?
Prioritize assays aligned with its structural analogs:
- Anticancer activity : MTT assays against cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or topoisomerases, given the compound’s heterocyclic motifs .
- Solubility and stability : HPLC-based kinetic studies in PBS or simulated biological fluids .
Q. How can computational tools aid in predicting physicochemical properties?
Employ software like Gaussian or Schrödinger Suite to:
Q. What are the storage and handling recommendations for this compound?
Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent oxidation of methoxy and amino groups. Use gloveboxes for moisture-sensitive steps. Safety protocols include PPE (gloves, goggles) and waste neutralization (e.g., acetic acid for basic residues) .
Advanced Research Questions
Q. How can reaction mechanisms be validated for key synthetic steps?
Combine experimental and computational methods:
- Isotopic labeling : Track proton transfer in intermediates using deuterated reagents (e.g., D₂O) .
- DFT calculations : Map energy profiles for cyclization steps (e.g., transition state analysis of pyran ring formation) .
- Kinetic studies : Use variable-temperature NMR to determine activation parameters (ΔH‡, ΔS‡) .
Q. What strategies resolve contradictions between computational predictions and experimental data?
- Revisiting computational models : Adjust basis sets (e.g., B3LYP/6-311++G**) or include solvent effects (PCM model) .
- Heterogeneity analysis : Check for polymorphs (via PXRD) or tautomeric forms (e.g., keto-enol equilibria) .
- Error analysis : Compare replicate experiments to identify outliers .
Q. How can the compound’s pharmacokinetic (PK) profile be optimized?
- Prodrug design : Introduce ester or amide groups at the carboxylate moiety to enhance bioavailability .
- Microsomal stability assays : Use liver microsomes to assess metabolic degradation (CYP450 isoforms).
- MD simulations : Predict binding affinity to plasma proteins (e.g., albumin) .
Q. What advanced techniques characterize supramolecular interactions (e.g., protein binding)?
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics with target proteins.
- Cryo-EM/X-ray crystallography : Resolve ligand-protein co-crystal structures.
- NMR titration : Map binding sites via chemical shift perturbations .
Q. How can synthetic scalability challenges be addressed without compromising yield?
- Flow chemistry : Optimize continuous flow reactors for exothermic steps (e.g., cyclizations).
- DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., catalyst concentration, residence time) .
- Green chemistry : Substitute toxic solvents (DMF) with Cyrene or 2-MeTHF .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
